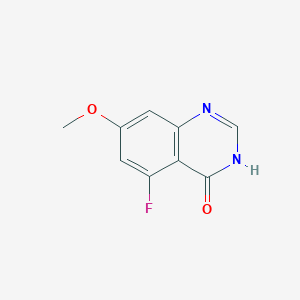

5-fluoro-7-methoxyquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-7-methoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAQAXQCMOLAKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)F)C(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Quinazolinone Scaffold

An In-Depth Technical Guide to the Synthesis of 5-fluoro-7-methoxyquinazolin-4(3H)-one

The quinazolinone core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3] This remarkable versatility has established the quinazolinone moiety as a cornerstone in medicinal chemistry and drug discovery programs.[2][4] The target molecule of this guide, This compound , represents a specifically substituted analog. The introduction of a fluorine atom at the 5-position and a methoxy group at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a drug candidate or a key synthetic intermediate.[5]

This guide provides a comprehensive overview of the primary synthetic pathway for this compound, grounded in established chemical principles. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and discuss alternative methodologies to offer a complete scientific narrative.

Primary Synthetic Strategy: A Retrosynthetic Analysis

The most direct and widely adopted method for constructing the quinazolin-4(3H)-one ring system is the Niementowski reaction.[6][7] This approach involves the cyclocondensation of a substituted anthranilic acid with formamide, which ingeniously serves as both the C1 source for the pyrimidinone ring and often as the reaction solvent.[8] Our retrosynthetic approach, therefore, identifies 2-amino-4-fluoro-6-methoxybenzoic acid as the critical precursor.

Caption: Workflow for the synthesis of the key benzonitrile intermediate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,6-difluoro-4-methoxybenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add a catalytic amount of a phase-transfer catalyst if necessary.

-

Amination: Bubble ammonia gas through the solution for approximately 10-15 minutes in a pressure-rated sealed vessel.

-

Reaction: Seal the vessel and heat the mixture to 80°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure 2-amino-4-fluoro-6-methoxybenzonitrile. [9]

Protocol 2: Hydrolysis to 2-Amino-4-fluoro-6-methoxybenzoic Acid

The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for substrates with acid-sensitive groups.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2-amino-4-fluoro-6-methoxybenzonitrile (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10 M NaOH).

-

Hydrolysis: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the cessation of ammonia evolution and by TLC analysis.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Isolation: Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., ether) to remove any non-acidic impurities.

-

Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 4-5. The desired benzoic acid will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-fluoro-6-methoxybenzoic acid.

Part 2: The Niementowski Cyclization

This final step constructs the quinazolinone ring through a thermal condensation reaction. The process involves the formation of an N-formyl intermediate followed by an intramolecular cyclization and dehydration. [6][7]

Protocol 3: Synthesis of this compound

Mechanism Overview:

Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluoro-6-methoxybenzoic acid (1.0 eq) with an excess of formamide (typically 4-10 eq). [7]2. Reaction: Heat the mixture in an oil bath to a temperature between 130-160°C. [7][10]The reaction is typically complete within 2-4 hours. Monitor by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly from the formamide solution.

-

Purification: Pour the cooled mixture into cold water to precipitate the remaining product. Collect the solid by vacuum filtration, wash thoroughly with water to remove residual formamide, and then with a small amount of cold ethanol or ether.

-

Drying: Dry the purified solid under vacuum to obtain the final product, this compound.

Summary of Reaction Parameters:

| Step | Key Reagents | Solvent | Temperature | Typical Time | Expected Yield |

| 1 | 2,6-Difluoro-4-methoxybenzonitrile, Ammonia | DMSO | 80°C | 12-16 h | 85-95% |

| 2 | 2-Amino-4-fluoro-6-methoxybenzonitrile, NaOH | Ethanol/Water | Reflux | 4-8 h | 80-90% |

| 3 | 2-Amino-4-fluoro-6-methoxybenzoic acid | Formamide | 130-160°C | 2-4 h | 70-95% |

Alternative Synthetic Strategies

While the Niementowski reaction is highly effective, other methods exist for the synthesis of quinazolinones, providing flexibility depending on available starting materials and desired substitution patterns.

Caption: Overview of major synthetic routes to quinazolin-4(3H)-ones.

-

From Anthranilamides: Substituted 2-aminobenzamides can react with various one-carbon sources. A modern approach involves the oxidative cleavage of styrenes in the presence of an o-aminobenzamide, which generates an aldehyde in situ that subsequently condenses to form the quinazolinone. [1]This method avoids the need to handle potentially unstable aldehydes directly.

-

Via Benzoxazinones: A two-step procedure involves first acylating an anthranilic acid and cyclizing it to a 2-substituted-4H-3,1-benzoxazin-4-one intermediate using a dehydrating agent like acetic anhydride. [3][11][12]This stable intermediate can then be reacted with an amine source, such as ammonium acetate or hydrazine, to replace the ring oxygen with a nitrogen atom, yielding the corresponding quinazolinone. [3][11]This route is particularly useful for installing substituents at the 2-position of the quinazolinone ring.

Conclusion

The synthesis of this compound is most efficiently achieved through a robust, three-step sequence culminating in the Niementowski reaction. This pathway relies on the strategic amination of a difluorinated precursor, followed by nitrile hydrolysis and a final thermal cyclocondensation with formamide. The causality behind this choice is clear: it utilizes common starting materials and employs high-yielding, well-documented reactions, ensuring a reliable and scalable protocol. The methodologies presented herein are self-validating through their basis in fundamental organic chemistry principles and extensive literature precedent. This guide provides the necessary technical detail and scientific rationale for researchers to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and materials science.

References

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research. [Link]

-

Synthetic strategies for preparation of 4-quinazolinone derivatives. ResearchGate. [Link]

-

One-pot reductive cyclization to antitumor quinazoline precursors. Arkat USA. [Link]

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

-

Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate. [Link]

-

The anthranilic acid (4) was heated with formamide (5) in... ResearchGate. [Link]

-

One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules. [Link]

-

Synthesis of quinazolin-4(3H)-ones 5a–d. ResearchGate. [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]

-

7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank. [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. [Link]

-

Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry. [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Synthesis of 2-Amino-6-fluorobenzonitrile. PrepChem.com. [Link]

-

Exploring the Synthesis and Applications of 2-Amino-6-methoxybenzoic Acid. Acme Synthetic Chemicals. [Link]

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

2-Amino-4-methoxybenzoic acid. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 5-Fluoro-6-methoxyquinazolin-4(3H)-one [smolecule.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. generis-publishing.com [generis-publishing.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazolinone Scaffold and the Imperative of Physicochemical Profiling

An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-7-methoxyquinazolin-4(3H)-one

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities.[1] Its rigid, bicyclic framework provides a versatile platform for introducing functional groups that can modulate pharmacological and pharmacokinetic properties. The specific compound of interest, this compound, incorporates two key substitutions on the benzene ring: a fluorine atom at the 5-position and a methoxy group at the 7-position. These modifications are not arbitrary; they are deliberate chemical alterations designed to fine-tune the molecule's electronic and steric properties.

In modern drug discovery, the adage "a potent molecule is not necessarily a drug" holds profound truth. A compound's journey from a promising hit to a viable clinical candidate is dictated by its physicochemical properties.[2][3][4][5] These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7] Therefore, a thorough and early-stage physicochemical characterization is not merely a data-gathering exercise; it is a critical, predictive science essential for mitigating late-stage attrition and designing successful therapeutics.[8]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why"—elucidating the causality behind experimental choices and the profound implications of each property for drug development.

Part 1: Molecular Structure and Foundational Characteristics

The foundational step in characterizing any new chemical entity is to confirm its structure and basic molecular properties. These data serve as the bedrock for all subsequent analyses and predictive modeling.

Chemical Identity

-

Chemical Name: this compound

-

Molecular Weight: 194.16 g/mol [9]

The structure features a pyrimidinone ring fused to a benzene ring. The electron-withdrawing fluorine atom at C5 and the electron-donating methoxy group at C7 are expected to significantly influence the molecule's electron distribution, hydrogen bonding potential, and overall polarity.

Caption: 2D Chemical Structure of this compound.

Experimental Protocol: Structure Elucidation by Single-Crystal X-ray Diffraction

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[12][13][14] This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Methodology:

-

Crystal Growth: The primary challenge is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution. A solvent screen (e.g., ethanol, dichloromethane, acetonitrile) is performed to find optimal conditions.[12]

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.[12] The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined using full-matrix least-squares on F² to finalize the atomic positions and thermal parameters.[12]

Causality: The resulting crystal structure would reveal how the fluoro and methoxy substituents influence the crystal packing. For instance, it would show whether the N-H and carbonyl groups participate in intermolecular hydrogen bonding, a key factor affecting melting point and solubility.

Part 2: Thermal Properties and Solid-State Characterization

The solid-state properties of a drug candidate are critical for formulation development, stability, and manufacturing.

Melting Point (Tm)

The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid. It serves as a crucial indicator of purity; impurities typically depress and broaden the melting range.

Significance: A sharp, high melting point often suggests a stable crystal lattice, which can correlate with lower solubility. Understanding the Tm is essential for processing and stability testing.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It provides a precise determination of the melting point (onset temperature) and the enthalpy of fusion (ΔHfus).[17][18]

Caption: Workflow for Melting Point Determination using DSC.

Methodology:

-

Sample Preparation: 5 to 15 mg of this compound is accurately weighed into an aluminum DSC pan.[17] The pan is hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen to prevent oxidation.[17]

-

Thermal Program: The sample is subjected to a controlled temperature program. A common procedure is to heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its melting point.[17] An initial heat/cool/heat cycle can be used to erase the sample's thermal history.

-

Data Analysis: The instrument software plots heat flow versus temperature. The melting event is observed as an endothermic peak. The melting point (Tm) is determined from the onset of this peak, and the area under the peak corresponds to the heat of fusion.[15][17]

Part 3: Ionization and Lipophilicity - The Pillars of Pharmacokinetics

The interplay between a molecule's ionization state and its lipophilicity is arguably the most critical factor governing its pharmacokinetic behavior.[4][19]

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the quinazolinone ring system has both weakly acidic (N-H proton) and weakly basic (ring nitrogens) centers. The pKa value(s) will determine the charge of the molecule in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4), which directly impacts solubility and membrane permeability.

Significance: A drug's pKa profile dictates its absorption site and its ability to cross biological membranes. Ionized species are generally more water-soluble but less able to cross lipid membranes.

Experimental Protocol: Spectrophotometric pKa Determination

This method is ideal for compounds containing a chromophore close to an ionizable center, as the UV-Vis absorbance spectrum will change with pH.[20][21]

Caption: Workflow for Spectrophotometric pKa Determination.

Methodology:

-

Solution Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared at a constant ionic strength.[20] A stock solution of the test compound is made in a suitable co-solvent (e.g., DMSO or methanol).

-

Spectral Acquisition: A small, constant volume of the compound's stock solution is added to each buffer solution in a 96-well microtiter plate or individual cuvettes.[20] The UV-Vis spectrum is recorded for each sample.

-

Data Analysis: The absorbance at one or more wavelengths where the change is maximal is plotted against pH. The resulting data forms a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[21][22]

Lipophilicity (LogP and LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross cell membranes, bind to target proteins, and interact with metabolic enzymes.[4]

-

LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. It is the logarithm of the ratio of its concentration in a non-polar solvent (typically octanol) to its concentration in an aqueous solvent (water).

-

LogD (Distribution Coefficient): A pH-dependent measure of lipophilicity that accounts for both the neutral and ionized forms of the molecule. For drug discovery, LogD at pH 7.4 is the most physiologically relevant parameter.

Significance: An optimal LogD (typically 1-3) is often sought. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while low lipophilicity can hinder membrane permeation.[3]

Experimental Protocol: LogP Determination by Reverse-Phase HPLC (RP-HPLC)

The traditional shake-flask method for LogP determination can be time-consuming and requires highly pure compounds. RP-HPLC offers a rapid, high-throughput alternative that correlates chromatographic retention time with lipophilicity.[23][24]

Caption: Workflow for LogP Determination using RP-HPLC.

Methodology:

-

Calibration: A set of 5-10 reference compounds with well-established LogP values spanning the expected range are selected.[25] Each reference compound is injected into an RP-HPLC system (e.g., with a C18 column) under isocratic conditions (constant mobile phase composition, e.g., methanol/water).[26]

-

Retention Factor Calculation: The retention time (tR) for each reference is measured. The retention factor (k') is calculated using the formula k' = (tR - t₀) / t₀, where t₀ is the column dead time.

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (log k') for each reference compound against its known LogP value.[25] A linear relationship is expected.

-

Sample Analysis: this compound is injected under the exact same HPLC conditions, and its log k' is calculated.

-

LogP Determination: The experimental LogP of the test compound is determined by interpolating its log k' value onto the calibration curve.[24]

Part 4: Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.

Significance: Adequate solubility in physiological fluids is a prerequisite for a drug to be absorbed and distributed to its site of action. The introduction of a fluorine atom can sometimes increase solubility, while the methoxy group and the planar ring system may decrease it.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

Kinetic solubility assays are high-throughput methods used in early discovery to quickly assess a compound's tendency to precipitate from a solution.

Methodology:

-

Sample Preparation: A concentrated stock solution of the compound is prepared in 100% DMSO.

-

Assay: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate. The plate is shaken for a period (e.g., 1-2 hours).

-

Detection: The plate is read in a nephelometer, which measures light scattering caused by any precipitate that has formed.

-

Quantification: The solubility is determined by comparing the scattering signal to a standard curve or by identifying the highest concentration that remains clear.

Part 5: Data Summary and Implications

While experimental values for this specific molecule are not publicly available, the following table summarizes the key physicochemical properties and their importance in drug discovery.

| Physicochemical Property | Parameter | Importance in Drug Discovery |

| Identity | Molecular Weight | Influences diffusion and membrane passage; typically < 500 Da is preferred for oral drugs.[19] |

| Structure | 3D Conformation | Determines binding affinity to the target and potential off-targets. |

| Thermal Stability | Melting Point (Tm) | Indicator of purity, crystal lattice stability, and relevant for formulation/manufacturing. |

| Ionization | pKa | Governs solubility and permeability across different pH environments in the body.[4] |

| Lipophilicity | LogP / LogD at pH 7.4 | Crucial for membrane permeability, protein binding, solubility, and metabolism.[3][4] |

| Solubility | Aqueous Solubility | Essential for absorption and achieving therapeutic concentrations in vivo. |

Part 6: A Plausible Synthetic Route

Quinazolin-4(3H)-ones are commonly synthesized from the corresponding 2-aminobenzoic acid derivatives.[1][27]

Caption: A plausible one-pot synthesis of the target compound.

A likely synthesis involves the condensation and cyclization of 2-amino-4-methoxy-6-fluorobenzoic acid with formamide under heating conditions. This provides a direct and efficient route to the desired quinazolinone core.

Conclusion

The physicochemical properties of this compound are integral to its potential as a therapeutic agent. The strategic placement of the fluoro and methoxy groups is intended to modulate its electronic character, lipophilicity, and metabolic stability. A comprehensive experimental evaluation, using robust methodologies such as DSC, spectrophotometry, and RP-HPLC, is essential to build a complete profile of this molecule. This profile allows medicinal chemists to understand how the compound will behave in a biological system, enabling data-driven decisions to optimize its structure and advance it through the drug discovery pipeline. The principles and protocols outlined in this guide provide a self-validating framework for the thorough characterization of this and other promising drug candidates.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.

- PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- ACS Publications. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education.

- National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.

- PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- NPTEL. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method.

- Scirp.org. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.

- LookChem. (2023). What are the physicochemical properties of drug?.

- PubMed. (n.d.). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determination of n-octanol/water partition coefficients.

- PubMed. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution.

- WuXi AppTec DMPK. (2023). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

- MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.

- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

-

PubMed. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][2][4][23]thiadiazole Moiety and 4-Piperidinyl Linker. Retrieved from

- ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education.

- MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex.

- ResearchGate. (n.d.). Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2.

- Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.

- ACS Publications. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.

- PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- ACS Publications. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

- JBINO. (n.d.). Physicochemical property of drug molecules with respect to drug actions.

- SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin.

- BLDpharm. (n.d.). 944742-29-4|this compound.

- PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization.

- Sigma-Aldrich. (n.d.). This compound.

- Ambeed. (n.d.). 944742-29-4|this compound.

- Smolecule. (n.d.). 5-Fluoro-6-methoxyquinazolin-4(3H)-one.

- ChemScene. (n.d.). 16064-24-7 | 7-Methoxyquinazolin-4(3H)-one.

- GuideChem. (n.d.). This compound CAS:944742-29-4.

- ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (2025). This compound | 944742-29-4.

- FUJIFILM Wako Chemicals. (n.d.). This compound.

- PubChem. (n.d.). 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one.

- Google Patents. (n.d.). US3696102A - Process for the synthesis of substituted quinazolin-4-ones.

- PubChem. (n.d.). 5-Fluorouracil.

Sources

- 1. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 944742-29-4|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | 944742-29-4 [chemicalbook.com]

- 11. This compound CAS:944742-29-4, CasNo.944742-29-4 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fiveable.me [fiveable.me]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Virtual Labs [mas-iiith.vlabs.ac.in]

- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 23. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. ecetoc.org [ecetoc.org]

- 26. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]

A Deep Dive into the Spectroscopic Analysis of 5-fluoro-7-methoxyquinazolin-4(3H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry, quinazolinone derivatives stand as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Their diverse pharmacological profiles, ranging from anticancer to antimicrobial agents, make a thorough understanding of their structure and properties paramount for the rational design of new therapeutics.[2] This guide focuses on a specific derivative, 5-fluoro-7-methoxyquinazolin-4(3H)-one, a compound of interest in drug discovery programs.

The precise elucidation of the molecular structure of this compound is fundamental to understanding its chemical reactivity, pharmacokinetic properties, and interactions with biological targets. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this structural characterization. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this molecule, grounded in the established principles of spectroscopy and comparative data from closely related analogs. We will explore the "why" behind the expected spectral features, offering insights honed from extensive experience in the field.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular framework is the logical starting point for any spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂O₂ | [3] |

| Molecular Weight | 194.16 g/mol | [3] |

| CAS Number | 944742-29-4 | [3] |

| Appearance | Predicted to be a solid at room temperature | [4] |

Below is a diagram illustrating the numbering of the atoms in the this compound molecule, which will be used for the assignment of spectroscopic signals.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. While this guide presents a predictive analysis based on well-established principles and data from analogous compounds, it provides a robust framework for researchers to interpret their own experimental data. Each technique offers a unique piece of the structural puzzle, and together they provide a high-fidelity molecular portrait. This detailed understanding is the bedrock upon which further research and development in the promising field of quinazolinone-based drug discovery can be built.

References

-

Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 3. 944742-29-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS:944742-29-4, CasNo.944742-29-4 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

An In-Depth Technical Guide to the Crystal Structure of 5-Fluoro-7-Methoxyquinazolin-4(3H)-one: From Synthesis to Structural Elucidation

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway, characterization, and structural elucidation of 5-fluoro-7-methoxyquinazolin-4(3H)-one. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] The introduction of fluorine and methoxy substituents is a common strategy in drug design to modulate physicochemical properties and target engagement. Understanding the three-dimensional arrangement of atoms in the crystal lattice of this compound is paramount for rational drug design, polymorphism screening, and formulation development. In the absence of a publicly available crystal structure, this guide details the requisite methodologies for its determination, encompassing synthesis, single-crystal growth, X-ray diffraction analysis, and computational crystal structure prediction.

Introduction: The Significance of the Quinazolinone Scaffold

The 4(3H)-quinazolinone moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds of therapeutic interest.[1] Its derivatives are known to act on a variety of biological targets, including kinases, making them a focal point in the development of targeted cancer therapies.[1] The specific compound, this compound (CAS No. 944742-29-4), combines the quinazolinone core with a fluorine atom at the 5-position and a methoxy group at the 7-position.[2] These substitutions are anticipated to influence the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation, thereby impacting its biological activity and solid-state properties.

A definitive crystal structure provides precise information on molecular geometry, intermolecular interactions, and packing arrangements in the solid state. This knowledge is crucial for understanding structure-activity relationships (SAR), predicting physicochemical properties such as solubility and stability, and identifying potential polymorphs, which can have significant implications for drug development and regulatory approval.

Synthesis and Crystallization

The synthesis of this compound is achievable through established synthetic routes for quinazolinone derivatives. A common and effective method involves a one-pot, multi-step reaction sequence.[3]

Proposed Synthetic Pathway

A plausible synthetic route commences with the appropriately substituted anthranilic acid. The key steps are outlined below:

-

Acylation: Reaction of 2-amino-6-fluoro-4-methoxybenzoic acid with chloroacetyl chloride to form the N-acylated intermediate.

-

Amination: Subsequent treatment with an amine to displace the chloride.

-

Cyclization: Heating the intermediate, often in the presence of a base and sometimes accelerated by microwave irradiation, to effect cyclization and form the quinazolinone ring.[3]

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following are standard techniques that can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can be guided by solubility tests.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Self-Validation: The quality of the crystals should be initially assessed under a polarized light microscope. Well-formed crystals with sharp edges and uniform extinction are promising candidates for diffraction studies.

Structural Elucidation by X-ray Diffraction

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials at the atomic level.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise atomic arrangement within a molecule and its packing in the crystal lattice.

Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to optimize the atomic positions, displacement parameters, and other structural parameters.

Powder X-ray Diffraction (PXRD)

If suitable single crystals cannot be obtained, PXRD can provide valuable structural information from a polycrystalline (powder) sample. While it generally does not yield the same level of detail as SCXRD, it is invaluable for phase identification, purity analysis, and can be used for structure solution of small molecules in favorable cases.

Methodology:

-

Sample Preparation: The crystalline solid is finely ground to ensure a random orientation of the crystallites.

-

Data Collection: The powder sample is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used to:

-

Confirm the identity and purity of the synthesized compound.

-

Determine unit cell parameters through indexing.

-

Solve the crystal structure using "direct space" methods, especially when combined with computational modeling.[4]

-

Computational Crystal Structure Prediction (CSP)

In the absence of experimental single-crystal data, computational methods can be employed to predict the most likely crystal structures.[5] CSP has become a powerful tool in materials science and pharmaceutical development.[3]

CSP Workflow:

-

Conformational Analysis: The conformational landscape of the this compound molecule is explored to identify low-energy conformers.

-

Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated for the low-energy conformers in various common space groups.

-

Lattice Energy Minimization: The lattice energy of each generated structure is calculated and minimized using force fields or more accurate quantum mechanical methods.

-

Thermodynamic Stability Ranking: The predicted structures are ranked based on their calculated lattice energies to identify the most thermodynamically stable polymorphs.

Trustworthiness and Validation: The reliability of CSP is enhanced by comparing the predicted powder diffraction patterns of the most stable structures with an experimental PXRD pattern of the bulk material. A good match provides strong evidence for the correctness of the predicted crystal structure.

Expected Structural Features and Intermolecular Interactions

Based on the crystal structures of related quinazolinone derivatives, several key structural features and intermolecular interactions can be anticipated for this compound:

-

Planarity: The quinazolinone ring system is expected to be largely planar.[6]

-

Hydrogen Bonding: The N-H group of the lactam and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal structure will feature N-H···O hydrogen bonds, potentially forming dimers or extended chains.

-

π-π Stacking: The aromatic quinazolinone core is likely to participate in π-π stacking interactions, contributing to the overall stability of the crystal packing.[6]

-

Role of Substituents: The methoxy group may participate in weak C-H···O hydrogen bonds. The fluorine atom can engage in C-H···F interactions or influence the electrostatic potential of the aromatic ring, thereby modulating the π-π stacking geometry.

Quantitative Data Summary (Hypothetical):

| Parameter | Expected Value/Observation | Basis of Expectation |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules |

| Space Group | P2₁/c, P-1, Pbca | High occurrence in CSD for similar compounds |

| Hydrogen Bonding | N-H···O dimers or chains | Presence of lactam moiety |

| π-π Stacking Distance | 3.4 - 3.8 Å | Typical for aromatic systems |

| Molecular Conformation | Planar quinazolinone core | Data from related structures[6] |

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be experimentally determined and deposited in public databases, this guide outlines a robust and comprehensive strategy for its elucidation. The combination of targeted synthesis, meticulous crystallization experiments, state-of-the-art X-ray diffraction techniques, and powerful computational prediction methods provides a clear path forward. The determination of this crystal structure will be a valuable contribution to the field of medicinal chemistry, enabling a deeper understanding of the structure-property relationships of this important class of compounds and facilitating the design of next-generation therapeutic agents.

References

-

Alshammari, M., Asiri, A. M., & Osman, S. M. (2015). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o69–o70. [Link]

- Harris, K. D. M., Johnston, R. L., & Cheung, E. Y. (2001). Structure determination from powder diffraction data. Acta Crystallographica Section A: Foundations of Crystallography, 57(Pt 5), 502–513.

-

Price, S. L. (2018). Methods and applications of crystal structure prediction. Faraday Discussions, 211, 9-24. [Link]

-

Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved from [Link]

-

Wang, X., et al. (2014). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1069–1073. [Link]

-

Wikipedia. (2023). Crystal structure prediction. Retrieved from [Link]

-

Zhang, M., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1083. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 944742-29-4|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Crystal structure of 4-methoxyquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 5-fluoro-7-methoxyquinazolin-4(3H)-one in common lab solvents

An In-Depth Technical Guide to Determining the Solubility of 5-fluoro-7-methoxyquinazolin-4(3H)-one in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and drug development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy.[1][2] Poor solubility can lead to challenges in formulation, variable absorption, and ultimately, the failure of promising drug candidates.[2] This guide focuses on this compound, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] Understanding the solubility of this compound is a crucial first step in its journey from a laboratory curiosity to a potential therapeutic.

This document provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound in a range of common laboratory solvents. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with a robust framework for their investigations.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent.[7][8] The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7][8] Let's analyze the structure of this compound to anticipate its solubility profile.

Molecular Structure of this compound:

-

Quinazolinone Core: The bicyclic heteroaromatic ring system is relatively rigid and contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens). This suggests the potential for interactions with polar solvents.[4]

-

Fluorine and Methoxy Substituents: The electron-withdrawing fluorine atom and the electron-donating methoxy group modify the electronic properties of the quinazolinone ring system.[4] These substitutions can influence crystal lattice energy and interactions with solvent molecules.

-

Polarity: The presence of nitrogen, oxygen, and fluorine atoms imparts polarity to the molecule. However, the fused benzene ring contributes to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

Based on this structure, we can hypothesize the following solubility trends:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the N-H and carbonyl groups of the quinazolinone. Solubility in these solvents is expected, though it may be limited in water due to the presence of the aromatic ring.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the polar functional groups of the molecule. Good solubility is generally expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the quinazolinone core, solubility in nonpolar solvents is expected to be low.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. Thermodynamic solubility, which measures the concentration of a solute in a saturated solution at equilibrium, is the most reliable measure.[9][10] The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[9][11]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, hexane, toluene)

-

Scintillation vials or other suitable containers with tight-fitting caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[1][12]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[10] The extended agitation ensures thorough mixing and facilitates the dissolution process until saturation is achieved.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two common methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.[12]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[1][9] It is important to select a filter material that does not interact with the compound or the solvent.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC-UV.[12]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating their analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The determined solubility data should be presented in a clear and organized manner for easy comparison.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Polar Protic | Water | 25 | |||

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Polar Aprotic | DMSO | 25 | |||

| DMF | 25 | ||||

| Acetonitrile | 25 | ||||

| Nonpolar | Hexane | 25 | |||

| Toluene | 25 |

Note: The table is a template to be filled with experimentally determined values.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination using the shake-flask method.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements.[7][13]

-

Temperature: The solubility of most solid compounds increases with temperature.[13][14] Therefore, maintaining a constant and accurately recorded temperature during equilibration is crucial.

-

pH of the Medium: For ionizable compounds, solubility can be highly pH-dependent.[1] While this guide focuses on neat organic solvents, for aqueous solubility determination, using buffered solutions at different pH values is recommended.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[12] It is important to characterize the solid form used in the solubility determination.

-

Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized compound with high purity is essential.

Conclusion

Determining the solubility of this compound is a fundamental step in its preclinical development. This guide provides a robust framework for researchers to experimentally determine its thermodynamic solubility in a variety of common laboratory solvents. By understanding the theoretical principles and adhering to a rigorous experimental protocol, scientists can generate high-quality, reliable data that will inform formulation strategies and guide the future development of this promising compound.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Solubility Test | AxisPharm. (URL: )

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: )

-

The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate. (URL: [Link])

-

Aqueous Solubility - Creative Biolabs. (URL: [Link])

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012-02-10). (URL: [Link])

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (2023-01-18). (URL: [Link])

-

4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. (URL: [Link])

-

4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties - ResearchGate. (URL: [Link])

-

4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties - Semantic Scholar. (2020-01-22). (URL: [Link])

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). (URL: [Link])

-

4(3H)-Quinazolinone, 7-fluoro-5-methoxy- - ChemBK. (URL: [Link])

-

13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023-07-07). (URL: [Link])

-

Factors Affecting Solubility - BYJU'S. (URL: [Link])

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05). (URL: [Link])

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023-01-29). (URL: [Link])

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. scispace.com [scispace.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Quinazolinone Alkaloids

Abstract

Quinazolinone alkaloids represent a prominent class of nitrogen-containing heterocyclic compounds with a remarkable spectrum of biological activities, making them a focal point in natural product chemistry and drug discovery.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies for the discovery and isolation of novel quinazolinone alkaloids. We will explore both traditional and modern approaches, from bio-prospecting in diverse natural sources to cutting-edge synthetic strategies. This guide emphasizes the causality behind experimental choices, providing field-proven insights into extraction, purification, and structural elucidation. Detailed, step-by-step protocols for key experiments are provided, alongside illustrative diagrams to clarify complex workflows and pathways.

Introduction: The Enduring Allure of Quinazolinone Alkaloids

The quinazolinone scaffold, a fusion of benzene and pyrimidine rings, is a "privileged structure" in medicinal chemistry, forming the backbone of over 150 naturally occurring alkaloids.[2][4] These compounds have been isolated from a wide array of natural sources, including plants, microorganisms, and animals.[2] The first quinazoline alkaloid to be identified was Vasicine (peganine) from Adhatoda vasica in 1888, which is known for its bronchodilator activity.[5] The structural diversity of these alkaloids has expanded significantly over the last few decades, with approximately 55 new natural quinazolinones discovered in the last decade alone.[1]

The sustained interest in this class of compounds is driven by their diverse and potent pharmacological activities, including:

-

Anticancer: Many quinazolinone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2][6][7]

-

Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory properties.[5][8][9][10]

-

Antimicrobial and Antifungal: The quinazolinone core is a feature of numerous compounds with antibacterial and antifungal efficacy.[2][5]

-

Antiviral: Novel quinazolinone derivatives have shown promising antiviral activity, for instance against the tobacco mosaic virus.[11]

-

Antimalarial: The discovery of febrifugine, with its potent antimalarial properties, highlighted the potential of this scaffold in combating infectious diseases.[12]

-

Central Nervous System Activity: The lipophilic nature of the quinazolinone ring system facilitates penetration of the blood-brain barrier, making these compounds promising candidates for targeting CNS disorders.[2][4]

This guide will navigate the intricate process of unearthing novel quinazolinone alkaloids, from the initial stages of sample collection and extraction to the final steps of structural confirmation and bioactivity assessment.

Sourcing Novel Quinazolinone Alkaloids: A Two-pronged Approach

The quest for new quinazolinone alkaloids follows two primary paths: isolation from natural sources and chemical synthesis.

Unearthing Nature's Chemical Arsenal: Isolation from Natural Sources

Nature remains a vast and largely untapped reservoir of chemical novelty. The discovery of new quinazolinone alkaloids often begins with the careful selection and collection of biological materials.

2.1.1. Bio-prospecting and Sample Preparation

The initial step involves identifying promising natural sources. Historically, plants have been a rich source of these alkaloids.[8][9][10] However, recent research has increasingly focused on microorganisms, particularly endophytic fungi, which reside within plant tissues and are a prolific source of bioactive secondary metabolites.[13][14]

Experimental Protocol: Sample Preparation for Extraction

-

Collection and Drying: Collect the desired plant material (e.g., leaves, roots, bark) or cultivate the microbial source (e.g., endophytic fungus). Plant material should be thoroughly washed and air-dried or lyophilized to prevent degradation.

-

Grinding: Grind the dried material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

-

Defatting (Optional but Recommended): For lipid-rich materials, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether is crucial to remove fats and oils that can interfere with subsequent steps.[15]

2.1.2. Extraction: Liberating the Alkaloids

The choice of extraction method is critical and depends on the physicochemical properties of the target alkaloids and the nature of the source material. Alkaloids are basic compounds, and this property is exploited in the most common extraction strategies.[15]

Experimental Protocol: Acid-Base Extraction for Alkaloids

This method leverages the differential solubility of alkaloids in their free base and salt forms.

-

Acidic Extraction: Macerate or percolate the powdered and defatted material with an acidic aqueous solution (e.g., 1% HCl or tartaric acid). This protonates the basic nitrogen atoms of the alkaloids, converting them into their water-soluble salt forms.[15][16]

-

Filtration: Filter the mixture to separate the aqueous extract containing the alkaloid salts from the solid plant/fungal debris.

-

Basification: Make the acidic aqueous extract alkaline by adding a base, such as ammonium hydroxide (NH₄OH), to a pH of approximately 9. This deprotonates the alkaloid salts, converting them back to their free base forms, which are generally less soluble in water.[15]

-

Solvent Extraction: Extract the free base alkaloids from the basified aqueous solution using an immiscible organic solvent like dichloromethane or chloroform.[15] The alkaloids will partition into the organic layer.

-

Concentration: Collect the organic solvent layers, dry them over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.[15]

Diagram: Generalized Workflow for Natural Product Isolation

Caption: A typical workflow for the discovery and isolation of novel natural products.

Building from the Ground Up: Chemical Synthesis

While natural product isolation is a powerful discovery engine, chemical synthesis offers the ability to create novel quinazolinone derivatives with tailored properties.[6][11][17] Synthetic approaches also allow for the production of larger quantities of a compound for further biological evaluation.

A common synthetic route to the 4(3H)-quinazolinone core involves the reaction of an anthranilic acid derivative with an appropriate reagent.

Experimental Protocol: General Synthesis of a 4(3H)-Quinazolinone

-

Reaction Setup: In a round-bottom flask, dissolve methyl anthranilate and 2-pyrrolidone in a suitable solvent such as toluene.[11]

-

Reagent Addition: Stir the solution and add a dehydrating agent/catalyst, such as phosphorus oxychloride (POCl₃), dropwise at room temperature.[11]

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) for several hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate or sodium carbonate solution.[11]

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain the desired quinazolinone derivative.[11]

Purification and Isolation: The Art of Separation

The crude extract, whether from a natural source or a chemical synthesis, is a complex mixture of compounds. The isolation of individual, pure quinazolinone alkaloids requires a systematic application of chromatographic techniques.[15]

Initial Fractionation: Column Chromatography

Column chromatography is the workhorse for the initial separation of the crude extract into simpler fractions.[15]

Experimental Protocol: Column Chromatography for Fractionation

-

Column Packing: Prepare a glass column packed with a stationary phase, typically silica gel or alumina. The choice of stationary phase depends on the polarity of the compounds to be separated.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the column.

-

Elution: Elute the column with a mobile phase, starting with a non-polar solvent and gradually increasing the polarity (gradient elution). This will cause the compounds to move down the column at different rates based on their affinity for the stationary phase.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the fractions by TLC to identify those containing compounds of interest and to pool fractions with similar profiles.

Final Purification: High-Performance Liquid Chromatography (HPLC)

For the final purification of the target compounds from the enriched fractions, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and efficiency.[15]

Experimental Protocol: Preparative HPLC for Isolation

-

Column Selection: Choose a suitable preparative HPLC column. Reversed-phase columns (e.g., C18) are commonly used for the separation of alkaloids.

-

Mobile Phase Optimization: Develop a suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

-

Injection and Separation: Inject the semi-purified fraction onto the HPLC system and run the separation under optimized conditions.

-

Peak Collection: Collect the peaks corresponding to the individual compounds as they elute from the column.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure, isolated quinazolinone alkaloid.

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.[18][19]

Determining the Molecular Formula: Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the new compound.[13][15]

Mapping the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule. A suite of 1D and 2D NMR experiments are employed to piece together the molecular puzzle.[18][20][21]

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the assembly of the molecular skeleton.

Data Presentation: Example NMR Data for a Novel Quinazolinone Alkaloid

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 162.5 | - |

| 4 | 175.1 | - |

| 4a | 120.8 | - |

| 5 | 126.5 | 8.15 (d, 8.0) |

| 6 | 127.3 | 7.50 (t, 7.5) |

| 7 | 134.8 | 7.80 (t, 7.5) |

| 8 | 126.9 | 7.65 (d, 8.0) |

| 8a | 148.2 | - |

| 1' | 55.4 | 4.20 (t, 6.5) |

| 2' | 28.9 | 2.10 (m) |

Note: This is a representative table; actual chemical shifts will vary for different compounds.

Diagram: Key 2D NMR Correlations for Structural Elucidation

Caption: Visualization of key COSY and HMBC correlations for structure determination.

Bioactivity Screening: From Molecule to Medicine

The final and most crucial step in the discovery process is to evaluate the biological activity of the newly isolated quinazolinone alkaloid.[14]

5.1. Assay Selection

Based on the known pharmacological profile of quinazolinone alkaloids, initial screening is often focused on:

-

Cytotoxicity Assays: To assess anticancer potential against a panel of human cancer cell lines (e.g., MTT assay).[2][7]

-

Antimicrobial Assays: To determine the Minimum Inhibitory Concentration (MIC) against various bacteria and fungi.

-

Enzyme Inhibition Assays: To investigate the effect on specific molecular targets, such as protein kinases.[6]

5.2. Structure-Activity Relationship (SAR) Studies

The biological activity data from a series of related novel compounds can be used to establish Structure-Activity Relationships (SAR).[2] SAR studies provide valuable insights into which structural features are essential for a particular biological activity and guide the design of more potent and selective analogs.

Conclusion and Future Perspectives

The discovery and isolation of novel quinazolinone alkaloids remain a vibrant and highly rewarding area of scientific inquiry. The integration of modern analytical techniques, such as molecular networking, with traditional isolation and synthetic methodologies is accelerating the pace of discovery.[13] As our understanding of the biological targets of these alkaloids deepens, so too will our ability to design and develop next-generation therapeutics for a wide range of human diseases. This guide provides a foundational framework for researchers to embark on this exciting journey of chemical discovery.

References

- Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (n.d.). National Center for Biotechnology Information.

- A New Quinazolinone Alkaloid along with Known Compounds with Seed-Germination-Promoting Activity from Rhodiola tibetica Endophytic Fungus Penicillium sp. HJT-A-6. (n.d.). MDPI.

- Kshirsagar, U. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. Royal Society of Chemistry.